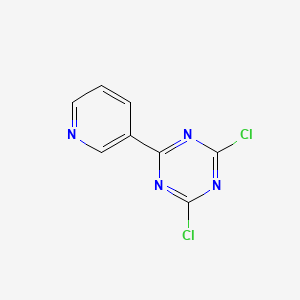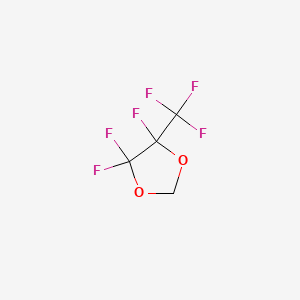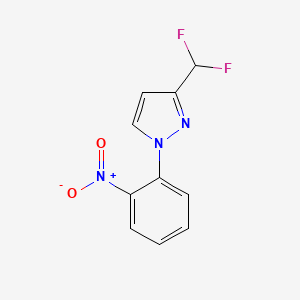
Bis(2-nitrobenzyl) benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound that features a benzene ring substituted with two nitrophenylmethyl groups and two carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
化学反应分析
Types of Reactions
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups, forming diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include nitrobenzoic acids, diamino derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylate groups may facilitate binding to specific proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
1,4-BIS[(2-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Similar structure but with amino groups instead of nitro groups.
1,4-BIS[(2-METHYLPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Contains methyl groups instead of nitro groups.
Uniqueness
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of nitro and carboxylate groups allows for diverse chemical modifications and applications in various fields.
属性
分子式 |
C22H16N2O8 |
|---|---|
分子量 |
436.4 g/mol |
IUPAC 名称 |
bis[(2-nitrophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H16N2O8/c25-21(31-13-17-5-1-3-7-19(17)23(27)28)15-9-11-16(12-10-15)22(26)32-14-18-6-2-4-8-20(18)24(29)30/h1-12H,13-14H2 |
InChI 键 |
IADIJSPRBASBGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)


![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)

![5-Chloro-N-[2-chloro-4-(4-chlorobenzenesulfonamido)phenyl]-2-hydroxybenzamide](/img/structure/B11712795.png)


![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)


![1,3-Bis[2-(4-aminophenyl)ethyl]urea](/img/structure/B11712833.png)
![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
